2,4-Dichloropyrimido[4,5-d]pyrimidine
Description
Structural Significance within Heterocyclic Chemistry
The pyrimido[4,5-d]pyrimidine (B13093195) core is a fused bicyclic system composed of two pyrimidine (B1678525) rings. This arrangement of nitrogen atoms within the dual-ring structure imparts a unique electronic character, making it an intriguing subject of study in heterocyclic chemistry. The presence of multiple nitrogen atoms leads to a π-electron deficient system, influencing its reactivity and intermolecular interactions. This inherent electronic nature is a key determinant of its biological activity, as the scaffold can effectively interact with various biological targets through hydrogen bonding and π-stacking interactions. The planarity of the ring system further contributes to its ability to intercalate with DNA or fit into the active sites of enzymes. Consequently, the pyrimido[4,5-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. This has made it a focal point for the design and synthesis of novel therapeutic agents. nih.gov
Overview of 2,4-Dichloropyrimido[4,5-d]pyrimidine as a Versatile Synthetic Intermediate
This compound is a derivative of the parent scaffold where two chlorine atoms are substituted at the 2 and 4 positions. These chlorine atoms are highly significant from a synthetic standpoint. They act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, making the compound a highly versatile precursor for the synthesis of a wide array of more complex molecules. mdpi.com The reactivity of the chlorine atoms allows for their sequential or simultaneous replacement by various nucleophiles such as amines, alcohols, and thiols. This differential reactivity is often controllable by carefully selecting reaction conditions, enabling the introduction of different functional groups at specific positions. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The ability to readily generate diverse libraries of compounds from this single intermediate makes this compound a valuable tool for medicinal chemists.
While specific, detailed synthetic protocols and physical properties for this compound (CAS No. 1197193-36-4) are not extensively documented in publicly available literature, its synthesis can be conceptually approached through the chlorination of the corresponding 2,4-dihydroxypyrimido[4,5-d]pyrimidine precursor. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂), a common method for converting hydroxylated pyrimidines and related heterocycles into their chloro-derivatives. google.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₄ |
| Molecular Weight | 201.01 g/mol |
| CAS Number | 1197193-36-4 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Historical Context and Evolution of Pyrimido[4,5-d]pyrimidine Research
The exploration of the pyrimido[4,5-d]pyrimidine ring system has a history stretching back several decades. One of the seminal reports in this area was published in 1960 by Edward C. Taylor and his colleagues. acs.org This early work laid the groundwork for understanding the fundamental chemistry of this heterocyclic system. Following these initial investigations, research into pyrimido[4,5-d]pyrimidines and their derivatives has expanded significantly, driven by the discovery of their diverse biological activities. rsc.org Over the years, numerous synthetic methodologies have been developed to construct and functionalize this scaffold, including multicomponent reactions and cyclization strategies starting from substituted pyrimidines. oiccpress.comresearchgate.net The evolution of this research field highlights a continuous effort to create more efficient and versatile synthetic routes to access novel analogues with potential therapeutic applications, ranging from antiviral and anticancer agents to kinase inhibitors. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
1197193-36-4 |
|---|---|
Molecular Formula |
C6H2Cl2N4 |
Molecular Weight |
201.01 g/mol |
IUPAC Name |
2,4-dichloropyrimido[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H |
InChI Key |
ZPGCNVPNNOFFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloropyrimido 4,5 D Pyrimidine and Its Analogues
Strategic Approaches to the Pyrimido[4,5-d]pyrimidine (B13093195) Core Synthesis
The construction of the fused pyrimido[4,5-d]pyrimidine ring system is achieved through various strategic routes, primarily involving the formation of the second pyrimidine (B1678525) ring onto a pre-existing one.
Cyclocondensation and ring annulation are foundational strategies for assembling the pyrimido[4,5-d]pyrimidine core. A common approach involves using substituted 6-aminouracils as precursors. For instance, a novel synthetic route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones begins with 1,3-disubstituted 6-aminouracils. docksci.com A key step in this process is a hydrazine-induced cyclization that forms the second fused pyrimidine ring. docksci.com This method allows for selective variation of substituents at multiple positions by choosing different uracils and subsequent reagents. docksci.com
Another established method is the reaction of 4-amino-5-cyanopyrimidines with reagents like formamide (B127407), which provides the necessary atoms to complete the second pyrimidine ring. Similarly, convergent synthetic strategies can build the pyrimidine ring onto a hydroquinoline core to create pyrimido[4,5-b]quinolines, a related class of compounds. This is often achieved by reacting functionalized hydroquinolines with reagents such as formamide, urea (B33335), thiourea (B124793), or guanidine. nih.gov
Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for synthesizing pyrimido[4,5-d]pyrimidine derivatives in a single step. rsc.orgresearchgate.net These reactions are prized for their operational simplicity and ability to generate molecular diversity. rsc.orgnih.gov
A typical MCR for this scaffold involves the one-pot condensation of an aldehyde, a urea or thiourea derivative, and a 6-aminouracil (B15529) or barbituric acid derivative. rsc.orgnih.gov For example, the three-component reaction of barbituric acid, thiourea, and an aromatic aldehyde can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in water to produce 5-aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-(1H,3H)-diones. researchgate.net The choice of starting materials directly dictates the substitution pattern of the final product, making MCRs a versatile tool for creating libraries of analogues. docksci.comrsc.org
Table 1: Examples of Multicomponent Reactions for Pyrimido[4,5-d]pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Barbituric Acid | Thiourea | Ceric Ammonium Nitrate / Water | 5-Aryl-7-thioxo-tetrahydropyrimido[4,5-d]pyrimidinedione | researchgate.net |
| Aryl Aldehyde | 6-Amino-1,3-dimethyluracil | Barbituric Acid | P₂O₅ / Ethanol | Pyridodipyrimidine | nih.gov |
| Aromatic Aldehyde | Urea/Thiourea | Formaldehyde | Organocatalyst / Ethanol | Tetrahydropyrimido[4,5-d]pyrimidinedione/thione | rsc.org |
| Aldehyde | Dimedone | 6-Amino-1,3-dimethyluracil | Trityl Chloride / Chloroform | Pyrimido[4,5-b]quinoline | nih.gov |
The integration of green chemistry principles has led to more sustainable methods for synthesizing pyrimido[4,5-d]pyrimidines. These techniques aim to reduce reaction times, minimize waste, and avoid hazardous solvents. nih.govijrpas.com
Microwave Irradiation has proven to be a powerful tool, significantly accelerating reactions. ijrpas.comscirp.org For instance, the synthesis of pyrimido[4,5-d]pyrimidines under microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to minutes, often with improved yields and product purity. scirp.orgscielo.org.mx This rapid, uniform heating is a hallmark of microwave chemistry. ijrpas.com
Ultrasound Irradiation offers another eco-friendly alternative. The use of ultrasonic waves can induce chemical reactions through acoustic cavitation, leading to shorter reaction times and excellent yields, often at room temperature. nih.govnih.govnih.gov One-pot MCRs for synthesizing pyrimidine derivatives have been successfully carried out under ultrasonic conditions, highlighting the method's operational simplicity and efficiency. nih.gov
Ionic Liquids (ILs) are utilized as green catalysts and solvents. scielo.org.mxresearchgate.net Their low vapor pressure, thermal stability, and potential for reusability make them an attractive alternative to volatile organic solvents. scielo.org.mxoiccpress.com New DABCO-based ionic liquids have been developed specifically to catalyze the one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, resulting in high yields and short reaction times. oiccpress.com The synergy of using ionic liquids in combination with microwave irradiation is particularly effective, as the ionic nature of the solvent allows for efficient coupling with microwave energy. scielo.org.mx
Regioselective Functionalization of 2,4-Dichloropyrimido[4,5-d]pyrimidine
The 2,4-dichloro derivative is a key intermediate, as the two chlorine atoms can be selectively replaced to build more complex molecules. This selectivity is the cornerstone of its utility in synthetic chemistry.
Nucleophilic aromatic substitution (SNAr) is the primary mechanism for functionalizing the this compound scaffold. The differential reactivity of the two chlorine atoms allows for controlled, stepwise introduction of nucleophiles.
In SNAr reactions involving 2,4-dichloropyrimidines, there is a distinct difference in reactivity between the chlorine atoms at the C2 and C4 positions. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com This preferential reactivity is attributed to the C4 position being para to a ring nitrogen, which provides greater stabilization of the negatively charged Meisenheimer intermediate through resonance compared to the ortho C2 position. stackexchange.com
This inherent selectivity allows for a regioselective functionalization strategy. A nucleophile will typically substitute the C4-chloro group first under controlled conditions (e.g., lower temperatures). The less reactive C2-chloro group can then be replaced in a subsequent step, often requiring more forcing conditions or a more reactive nucleophile.
However, this C4 selectivity is not absolute and can be influenced or even reversed by other factors:
Substituents on the Ring: The electronic nature of other substituents on the pyrimidine ring can alter the regioselectivity. An electron-donating group at the C6 position can reverse the typical preference, making the C2 position more reactive. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position generally enhances the natural C4 selectivity for many nucleophiles. nih.gov
Nature of the Nucleophile: The choice of nucleophile is critical. While many amines and other common nucleophiles favor the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov Similarly, unique C2 selectivity has been observed with alkoxides and formamide anions on a related 2-MeSO₂-4-chloropyrimidine system. wuxiapptec.com
This nuanced reactivity provides a sophisticated toolkit for chemists to create a wide array of specifically substituted pyrimido[4,5-d]pyrimidine analogues.
Table 2: Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines
| Position | General Reactivity | Favorable Conditions / Influences | Unfavorable Conditions / Influences | Reference |
|---|---|---|---|---|
| C4 | More Reactive | Unsubstituted or C5 electron-withdrawing groups; Most amine nucleophiles. | C6 electron-donating groups. | wuxiapptec.comstackexchange.comnih.gov |
| C2 | Less Reactive | C6 electron-donating groups; Certain tertiary amine or alkoxide nucleophiles. | Unsubstituted or C5 electron-withdrawing groups. | wuxiapptec.comnih.govwuxiapptec.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Sequential Substitution Strategies for Polysubstituted Derivatives
The two chlorine atoms on the this compound core exhibit different reactivities, which enables the selective and sequential introduction of various functional groups. Typically, nucleophilic aromatic substitution (SNAr) reactions occur preferentially at the C4 position. wuxiapptec.com This inherent regioselectivity is attributed to the electronic properties of the fused heterocyclic system, where the C4 position is more activated towards nucleophilic attack than the C2 position. wuxiapptec.com
This reactivity difference allows for a stepwise synthetic approach. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the nucleophile, one can first replace the C4-chloro substituent, isolate the resulting 2-chloro-4-substituted-pyrimido[4,5-d]pyrimidine intermediate, and then introduce a second, different nucleophile at the C2 position. This strategy has been effectively demonstrated in related systems like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), where controlled, sequential substitution with amines is achieved by managing temperature and reagent concentration. jocpr.comresearchgate.net
The regioselectivity can, however, be influenced by other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C6 position can alter the electronic distribution within the ring, making the C2 position more susceptible to nucleophilic attack and in some cases, reversing the typical selectivity. wuxiapptec.com This sensitivity to electronic effects provides an additional tool for chemists to direct the substitution pattern and synthesize specifically desired isomers. wuxiapptec.comnih.gov
Introduction of Diverse Nucleophiles (e.g., Amino, Alkoxy, Thiol Groups)
The differential reactivity of the chlorine atoms in this compound allows for the introduction of a wide array of nucleophiles, leading to derivatives with varied electronic and steric properties.
Amino Groups: Amination is a common modification. Reactions with primary and secondary amines typically result in the selective displacement of the C4-chlorine. nih.govresearchgate.net For example, reacting 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position with secondary amines leads to selective substitution at the C4 position. researchgate.net However, using tertiary amine nucleophiles can result in excellent C2 selectivity. nih.gov This methodology significantly expands the range of accessible aminopyrimidine structures. nih.govresearchgate.net
Alkoxy Groups: The introduction of alkoxy groups via reaction with alkoxides can exhibit more complex regioselectivity. While many nucleophiles favor the C4 position, reactions of similar 2-substituted-4-chloropyrimidines with alkoxides have been shown to occur selectively at the C2 position under certain conditions. wuxiapptec.com This unusual selectivity highlights the nuanced interplay between the substrate, nucleophile, and reaction environment.
Thiol Groups: Thiol functionalities can be introduced through nucleophilic substitution. This can be achieved by reacting the dichloro-scaffold with various sulfur nucleophiles. rsc.org For example, dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dithiones can be synthesized and subsequently reacted with amines to yield substituted derivatives. rsc.org Furthermore, the resulting mercapto group can be oxidized to a sulfone, which then acts as a good leaving group for a second substitution step, further diversifying the accessible structures. rsc.org
The table below summarizes examples of nucleophilic substitution reactions on the pyrimidine core.
| Nucleophile Type | Reagent Example | Position of Substitution | Reaction Conditions | Reference |
| Amine | Diethylamine | C4 (preferential) | Standard SNAr conditions | researchgate.net |
| Amine | Triethylamine | C2 (selective) | In situ N-dealkylation | nih.govresearchgate.net |
| Alkoxide | Sodium Alkoxide | C2 (selective) | Low temperature (-78°C) | wuxiapptec.com |
| S-Nucleophile | Phenylhydrazine | C2/C4 | Refluxing Acetonitrile/Ethanol | rsc.org |
| N-Nucleophile | Amines | C4 | K₂CO₃, dry MeCN | nih.gov |
| O-Nucleophile | Alcohols | C4 | K₂CO₃, dry MeCN | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles like this compound. sigmaaldrich.com These reactions, particularly those catalyzed by palladium, proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura, Stille, Kumada, Negishi Couplings)
Palladium-catalyzed reactions are instrumental in attaching aryl, heteroaryl, or alkyl groups to the pyrimido[4,5-d]pyrimidine core.
Suzuki-Miyaura Coupling: This is one of the most frequently used methods for C-C bond formation. libretexts.org The reaction of this compound and its analogues with aryl or heteroaryl boronic acids typically shows high regioselectivity for substitution at the C4 position. mdpi.comacademie-sciences.fr Efficient protocols have been developed using catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(OAc)₂ with suitable phosphine (B1218219) ligands. mdpi.comresearchgate.net The use of microwave irradiation can significantly shorten reaction times and improve yields, making it a straightforward and efficient synthetic procedure. mdpi.com The reactivity of the halide leaving groups generally follows the order I > Br > OTf >> Cl. libretexts.org
Stille, Kumada, and Negishi Couplings: These couplings offer alternative routes for C-C bond formation with different organometallic reagents. Stille coupling utilizes organotin compounds, while Negishi and Kumada couplings employ organozinc and organomagnesium reagents, respectively. nih.govorgsyn.org These methods expand the scope of accessible structures due to their tolerance of various functional groups and differing reactivity profiles. libretexts.orgorgsyn.org For example, Negishi coupling has been shown to be effective for creating C4-C(sp²) and C4-C(sp³) bonds on related dichlorinated N-heteroarenes. nih.gov
The table below provides representative conditions for Suzuki-Miyaura reactions on dichloropyrimidine systems.
| Catalyst System | Base | Solvent | Key Feature | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | 1,4-Dioxane/H₂O | Microwave-assisted, 15 min reaction time | mdpi.com |
| Pd(OAc)₂ / Dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | Toluene | Efficient for preparing 4-aryl-2-chloro derivatives | researchgate.net |
| Pd(PPh₃)₂Cl₂ / K₃PO₄ | K₃PO₄ | Not specified | Synthesis of 4,6-diarylpyrimidines | researchgate.net |
| Pd/IPr | Not specified | Not specified | C4-selective Suzuki, Kumada, and Negishi couplings | nih.gov |
Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., C-S Cross-Coupling)
While nucleophilic substitution is a common method for introducing heteroatoms, palladium-catalyzed cross-coupling also provides a route to C-S bonds. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a suitable ligand. Although direct examples on the this compound scaffold are less commonly reported than C-C couplings, the methodology is well-established for other haloarenes. An alternative and often complementary approach involves the oxidation of a thiol group, introduced via SNAr, to a sulfone. rsc.org This sulfone can then be displaced by a nucleophile in a subsequent step, providing an indirect but effective route to C-heteroatom bond formation. rsc.org
Ligand-Controlled and Ligand-Free Catalysis in Cross-Coupling
The regiochemical outcome of cross-coupling reactions on dihalogenated heteroarenes can be finely tuned by the choice of ligand or, in some cases, by omitting a ligand altogether. nih.gov Conventionally, the halide adjacent to a ring nitrogen (the C2 position) is more reactive in some heterocyclic systems. nih.gov However, this selectivity can be inverted.
Ligand-Controlled Catalysis: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote cross-coupling selectively at the C4 position of 2,4-dichloropyridines and related substrates. nih.govresearchgate.net This ligand-controlled inversion of selectivity provides access to products that are difficult to obtain under standard conditions. researchgate.net Electron-rich and sterically demanding phosphine ligands, such as those developed by Buchwald, also exhibit superior performance in many cross-coupling reactions. researchgate.net
Ligand-Free Catalysis: Counterintuitively, conducting the reaction without a strongly coordinating phosphine or NHC ligand can also lead to high selectivity. nih.govrsc.org Ligand-free "Jeffery" conditions have been found to dramatically enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridine. nih.gov It is hypothesized that these conditions may involve the formation of palladium nanoparticles, which act as the active catalytic species and exhibit different selectivity profiles compared to mononuclear palladium complexes. nih.govcetjournal.it
Electrophilic Substitution and Oxidation/Reduction Processes
Electrophilic Substitution: The pyrimido[4,5-d]pyrimidine ring system is electron-deficient due to the presence of four nitrogen atoms. bhu.ac.in This inherent electronic nature makes the scaffold highly resistant to electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation. bhu.ac.inuoanbar.edu.iq Electrophilic attack, if it occurs, would preferentially happen at the C5 position, which is the most electron-rich carbon in the pyrimidine ring. slideshare.net However, such reactions typically require highly activated substrates, such as pyrimidones (oxo-derivatives), or extremely harsh conditions, making this approach less common for functionalization compared to nucleophilic substitution or cross-coupling. bhu.ac.in
Oxidation and Reduction: Oxidation and reduction reactions serve as important tools for modifying the pyrimido[4,5-d]pyrimidine core and its substituents.
Oxidation: Substituents on the ring can be oxidized to alter their reactivity. A key example is the oxidation of a mercapto (-SH) group, introduced at the C2 or C4 position, into a more reactive sulfone (-SO₂R) group. rsc.org This sulfone is an excellent leaving group, facilitating a subsequent nucleophilic substitution reaction and enabling the introduction of a wider range of functionalities. rsc.org
Reduction: The pyrimidine ring itself can be reduced. Catalytic hydrogenation, often using catalysts like platinum or palladium, can reduce the C5=C6 double bond within the pyrimidine ring structure. umich.edu This transformation from an aromatic to a saturated or partially saturated system is a common step in both chemical synthesis and biological metabolic pathways. umich.edu
Chemical Reactivity and Derivatization Patterns of the 2,4 Dichloropyrimido 4,5 D Pyrimidine System
Halogen Reactivity and Nucleophile Incorporation
The primary mode of reactivity for 2,4-dichloropyrimido[4,5-d]pyrimidine involves the sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution (SNAr). The regioselectivity of this substitution is a critical aspect, often influenced by the nature of the nucleophile, reaction conditions, and the electronic properties of the pyrimidine (B1678525) rings.
Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. wuxiapptec.com This preference is attributed to the greater electron deficiency and LUMO (Lowest Unoccupied Molecular Orbital) distribution at the C-4 carbon. However, this selectivity can be reversed. For instance, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to favor substitution at the C-2 position. nih.gov Similarly, electron-donating groups at the C-6 position of a 2,4-dichloropyrimidine (B19661) ring can direct nucleophilic attack to the C-2 position. wuxiapptec.com
In the analogous 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) system, a clear pattern of regioselectivity is observed. Nucleophilic attack occurs preferentially at the C-4 and C-8 positions. This is because the negative charge resulting from the formation of the Meisenheimer intermediate can be delocalized onto an adjacent ring nitrogen, a stabilizing interaction not possible for attack at the C-2 or C-6 positions. jocpr.comresearchgate.net This principle suggests that for this compound, the C-4 position is the most likely site for initial nucleophilic substitution.
The sequential and controlled substitution allows for the synthesis of a diverse array of derivatives. For example, starting with a related 2-amino-4-(methylsulfonyl)pyrimidine-5-carbonitrile, various amines can be introduced at the C-4 position. mdpi.com This stepwise approach enables the construction of di-substituted pyrimido[4,5-d]pyrimidines with different functional groups at the C-2 and C-4 positions, which is crucial for creating structurally diverse chemical libraries. researchgate.netnih.gov
Table 1: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines
| Substrate | Nucleophile | Major Product Position | Reference |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Typical Amines | C-4 | wuxiapptec.com |
| 5-EWG-2,4-Dichloropyrimidine | Tertiary Amines | C-2 | nih.gov |
| 6-EDG-2,4-Dichloropyrimidine | Amines | C-2 | wuxiapptec.com |
| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Amines | C-4 / C-8 | jocpr.comresearchgate.net |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Transformations Involving the Pyrimido[4,5-d]pyrimidine (B13093195) Ring System
The fused pyrimido[4,5-d]pyrimidine ring system can undergo significant transformations under specific reaction conditions, leading to the formation of different heterocyclic structures. These transformations often involve ring-opening and subsequent recyclization pathways.
One common transformation is the Dimroth rearrangement, which involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. This has been observed in various pyrimidine derivatives. researchgate.net Another significant reaction is ring contraction. For instance, pyrimidine rings can be converted into pyrazoles upon hydrazinolysis, although this often requires high temperatures. wur.nl
The synthesis of the pyrimido[4,5-d]pyrimidine core itself is a key transformation. A versatile method involves the reaction of 6-aminouracil (B15529) derivatives with various reagents. For example, reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes (a double Mannich reaction) yields substituted pyrimido[4,5-d]pyrimidin-2,4-dione systems. researchgate.netnih.gov A key step in another route to prepare 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones is a hydrazine-induced cyclization of a substituted uracil (B121893) precursor, which forms the second fused pyrimidine ring. nih.govdocksci.com
Table 2: Selected Synthetic Transformations to Form the Pyrimido[4,5-d]pyrimidine Ring
| Starting Material(s) | Reagents | Product Type | Reference |
|---|---|---|---|
| 6-Amino-1,3-dimethyluracil, Primary Amine, Aldehyde | Ethanol, 35°C | 5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione | researchgate.netnih.gov |
| 1,3-Disubstituted 6-aminouracil derivative | Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione | nih.govdocksci.com |
| 5-Halopyrimidine, Tetrazine | Base | Pyrimido[4,5-d]pyridazine | researchgate.net |
Intramolecular Cyclization and Rearrangement Pathways (e.g., Quaternization-Induced Ring Opening)
The pyrimido[4,5-d]pyrimidine system and its precursors are capable of undergoing intramolecular cyclizations and rearrangements, often triggered by the introduction of specific functional groups or by quaternization of the ring nitrogens.
Quaternization of a nitrogen atom in the pyrimidine ring significantly enhances its reactivity towards nucleophiles. This can lead to ring-opening reactions under much milder conditions than with the neutral parent heterocycle. wur.nl For example, treatment of N-alkylpyrimidinium salts with nucleophiles like liquid ammonia (B1221849) can result in ring-opening, followed by potential rearrangement or recyclization into a different ring system. wur.nl
Intramolecular 1,3-dipolar cycloadditions are another important pathway. Nitrile imide intermediates, generated from the tosylhydrazones of 6-alkenylaminopyrimidine-2,4(1H,3H)-dione-5-carbaldehydes, can undergo intramolecular cyclization to yield tricyclic pyrazolo[3',4':4,5]pyrido[2,3-d]pyrimidine derivatives. researchgate.net
The controlled, sequential substitution on a tetrachloropyrimido[5,4-d]pyrimidine allows for the introduction of nucleophiles that can subsequently participate in intramolecular cyclization events, leading to complex, polycyclic structures. jocpr.com These pathways are crucial for building diverse heterocyclic scaffolds from the pyrimidopyrimidine core.
Tautomeric Considerations Relevant to Reactivity (e.g., Azide-Tetrazole Equilibrium)
Derivatives of the pyrimido[4,5-d]pyrimidine system can exist as a mixture of tautomers, which significantly influences their chemical reactivity and biological function. A prominent example is the azide-tetrazole equilibrium observed in azido-substituted pyrimidines.
When a chlorine atom in the 2- or 4-position is substituted with an azide (B81097) group (N₃), the resulting azidopyrimidine (B78605) can undergo a reversible intramolecular cyclization to form a fused tetrazole ring. This creates a dynamic equilibrium between the open-chain azide form and the fused tetrazolo[1,5-a]pyrimidine (B1219648) form. mdpi.combohrium.comnih.gov
This equilibrium is influenced by several factors:
Solvent Polarity: The equilibrium in tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines is fully shifted toward the tetrazole form in polar solvents like DMSO-d₆. In less polar solvents such as CDCl₃, a notable equilibrium exists with the azido (B1232118) tautomer. mdpi.comnih.gov
Temperature: Higher temperatures tend to shift the equilibrium toward the azido tautomer. mdpi.com
Electronic Effects: The nature of other substituents on the ring system can influence the relative stability of the two tautomers. mdpi.combohrium.com
The existence of the reactive azide tautomer in solution, even in small concentrations, allows these compounds to undergo characteristic azide reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles or the Staudinger reaction. bohrium.comnih.gov
Beyond the azide-tetrazole system, keto-enol tautomerism is also relevant, particularly in pyrimido[4,5-d]pyrimidine-diones, where the molecule can interconvert between lactam (keto) and lactim (enol) forms. researchgate.netresearchgate.net The predominant tautomer in such systems is typically the keto form. chemicalbook.com
Table 3: Factors Influencing Azide-Tetrazole Equilibrium in Pyrimidine Derivatives
| Factor | Influence on Equilibrium | Observation | Reference |
|---|---|---|---|
| Solvent | Polar solvents favor the tetrazole form | Equilibrium shifted to tetrazole in DMSO | mdpi.com |
| Temperature | Higher temperature favors the azide form | Shift toward azide observed at elevated temperatures | mdpi.com |
| Substituents | Electronic effects alter tautomer stability | Equilibrium constants vary with different substituents | mdpi.combohrium.com |
Preclinical Pharmacological Investigations and Biological Target Identification of 2,4 Dichloropyrimido 4,5 D Pyrimidine Derivatives
Enzyme and Receptor Kinase Inhibition Studies
The core structure of pyrimido[4,5-d]pyrimidine (B13093195) serves as a versatile scaffold for developing inhibitors that target the ATP-binding sites of numerous protein kinases, which are often dysregulated in cancer.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinases (e.g., L858R/T790M Mutant)
Acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is frequently driven by the T790M mutation. researchgate.net Researchers have explored pyrimidine-based derivatives to overcome this resistance.
A series of 5-(methylthio)pyrimidine (B78358) derivatives were designed as novel EGFR inhibitors. These compounds demonstrated potent enzymatic and antiproliferative activities against the drug-resistant EGFR(L858R/T790M) mutant. nih.gov Notably, these derivatives exhibited high selectivity, with IC50 values in the subnanomolar range for the mutant receptor, while being hundreds of times less potent against the wild-type (WT) form. nih.gov This selectivity was confirmed in cell-based assays, where the compounds strongly inhibited the proliferation of H1975 cancer cells, which harbor the EGFR(L858R/T790M) mutation, but were significantly less toxic to A431 cells that overexpress wild-type EGFR. nih.gov
Similarly, optimization of 7-oxopyrido[2,3-d]pyrimidinyl derivatives led to the discovery of an irreversible inhibitor, compound 24, which potently inhibits the gefitinib-resistant EGFR(L858R,T790M) with 100-fold selectivity over the wild-type receptor. researchgate.net This compound showed strong antiproliferative activity against the H1975 NSCLC cell line. researchgate.net
| Derivative Class | Target | IC50 | Selectivity | Cell Line Activity | Ref |
| 5-(methylthio)pyrimidine | EGFR (L858R/T790M) | Subnanomolar | High (hundreds-fold vs WT) | Potent in H1975 cells | nih.gov |
| 7-oxopyrido[2,3-d]pyrimidine | EGFR (L858R,T790M) | Not specified | High (100-fold vs WT) | Potent in H1975 cells | researchgate.net |
Cyclin-Dependent Kinase (CDK) Family Inhibition (e.g., CDK2, CDK9)
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and gene transcription, making them attractive targets for cancer therapy. Several pyrimido[4,5-d]pyrimidine derivatives have been investigated as CDK inhibitors.
A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their inhibitory activity against CDK2. nih.gov Many of these compounds showed potent and selective inhibition of CDK2, with one compound, 7f, being more active than the reference compound roscovitine, exhibiting an IC50 of 0.05 µM. nih.gov Two other derivatives, 7e and 7a, also demonstrated significant inhibition with IC50 values of 0.25 µM and 0.31 µM, respectively. nih.gov
In another study, N2,N4-disubstituted pyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2/cyclin A and CDK9/cyclin T1. benthamdirect.com The most potent compounds, 3g for CDK2 and 3c for CDK9, displayed IC50 values of 83 nM and 65 nM, respectively. benthamdirect.com These compounds were also effective at inhibiting the proliferation of various tumor cell lines, including the triple-negative breast cancer cell line MDA-MB-231. benthamdirect.com
| Derivative Class | Target | Most Potent Compound | IC50 | Ref |
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine | CDK2 | 7f | 0.05 µM | nih.gov |
| N2,N4-disubstituted pyrimidine-2,4-diamine | CDK2 | 3g | 83 nM | benthamdirect.com |
| N2,N4-disubstituted pyrimidine-2,4-diamine | CDK9 | 3c | 65 nM | benthamdirect.com |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Kinase Inhibition
VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. wipo.int Fused pyrimidine (B1678525) scaffolds have been successfully utilized to develop VEGFR2 inhibitors.
Researchers designed and synthesized novel derivatives based on furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) scaffolds as VEGFR-2 inhibitors. wipo.int Several of these compounds showed potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range. wipo.int Specifically, the thieno[2,3-d]pyrimidine derivatives 21b, 21c, and 21e were highly potent, with IC50 values of 33.4 nM, 47.0 nM, and 21 nM, respectively. wipo.int
Another study reported on a pyrazolo[3,4-d]pyrimidine derivative, compound 12b, which demonstrated noticeable selectivity and potency against VEGFR-2 with an IC50 of 0.09 µM, comparable to the multi-kinase inhibitor sorafenib. nih.gov
| Derivative Class | Target | Most Potent Compound | IC50 | Ref |
| Thieno[2,3-d]pyrimidine | VEGFR2 | 21e | 21 nM | wipo.int |
| Thieno[2,3-d]pyrimidine | VEGFR2 | 21b | 33.4 nM | wipo.int |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | 12b | 90 nM (0.09 µM) | nih.gov |
Proto-oncogene Serine/Threonine-protein Kinase 1 (Pim1) Inhibition
Pim1 kinase is involved in regulating cell cycle, proliferation, and apoptosis, and its overexpression is linked to various cancers. nih.gov Pyridothienopyrimidin-4-one derivatives have been designed to target this kinase. Through a strategy of structure rigidification, significant improvements in Pim-1 inhibition were achieved. nih.gov Six compounds from this series showed highly potent Pim-1 inhibitory activity, with IC50 values ranging from 1.18 µM to 8.83 µM. nih.gov The most active compounds, 7a and 7d, which were 2,3-dihydro derivatives, displayed the most potent cytotoxic effects on three cancer cell lines (MCF7, HCT116, and PC3), consistent with their strong Pim-1 inhibition. nih.gov
| Derivative Class | Target | Most Potent Compound | IC50 | Ref |
| Pyridothienopyrimidin-4-one | Pim1 | 7a | 1.18 µM | nih.gov |
| Pyridothienopyrimidin-4-one | Pim1 | 7c | 1.38 µM | nih.gov |
| Pyridothienopyrimidin-4-one | Pim1 | 7d | 1.97 µM | nih.gov |
Other Kinase Targets (e.g., HER2, PI3K, Aurora Kinase, Polo-like Kinase)
The versatility of the pyrimidine scaffold allows for the targeting of other important kinase families involved in mitosis and cell signaling. mdpi.com
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. mdpi.comacs.org A series of novel 2,4-disubstituted pyrimidines were developed as Aurora kinase inhibitors. acs.org Compound 12a from this series showed inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. acs.org
Polo-like Kinase (PLK): PLKs are another family of serine/threonine kinases crucial for multiple phases of the cell cycle. nih.govpharmdguru.com Pyrimidine derivatives have been developed as potent PLK inhibitors, with some compounds like BI2536 showing an IC50 value of 0.00083 µM for PLK1. mdpi.com The co-inhibition of both Aurora kinases and PLK1 with different small-molecule inhibitors has been shown to enhance mitotic catastrophe in cancer cells. pharmdguru.com
| Derivative Class | Target | Compound | IC50 | Ref |
| 2,4-disubstituted pyrimidine | Aurora A | 12a | 309 nM | acs.org |
| 2,4-disubstituted pyrimidine | Aurora B | 12a | 293 nM | acs.org |
| Pyrimidine Derivative | PLK1 | BI2536 | 0.83 nM (0.00083 µM) | mdpi.com |
Modulation of Nucleotide Metabolism Pathways
Pyrimidines are fundamental components of nucleotides, the building blocks of DNA and RNA. Therefore, pyrimidine analogs can interfere with nucleotide synthesis and metabolism, acting as antimetabolites. The pyrimido[4,5-d]pyrimidine nucleus has been associated with a range of biological activities, including acting as antifolate agents. nih.govbenthamdirect.com Antifolates disrupt the action of folic acid, a critical vitamin for the synthesis of nucleotides. By inhibiting enzymes like dihydrofolate reductase, these agents can deplete the nucleotide pool and halt DNA replication, leading to cell death. While the general class of pyrimido[4,5-d]pyrimidines is known for this potential, specific, detailed studies focusing on 2,4-Dichloropyrimido[4,5-d]pyrimidine derivatives as modulators of nucleotide metabolism pathways are not as extensively reported in the reviewed literature.
Thymidine Phosphorylase (TP) Inhibitory Activity
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in the catabolism of thymidine. Its inhibition is a key strategy in cancer therapy as it can prevent the degradation of certain chemotherapeutic agents, thereby enhancing their efficacy. While direct studies on the this compound scaffold are limited, research on structurally related dihydropyrimidone derivatives has provided valuable insights. A series of dihydropyrimidone derivatives were evaluated for their potential to inhibit TP. mdpi.com Several of these compounds demonstrated inhibitory activity, with IC50 values indicating their potency. For instance, some derivatives showed good activity with IC50 values in the micromolar range. mdpi.com This suggests that the broader pyrimidine-based scaffold is a viable starting point for the development of TP inhibitors. Further investigation into this compound derivatives is warranted to determine their specific inhibitory potential against this enzyme.
Glutathione (B108866) Reductase (GR) Enzyme Inhibition
Glutathione reductase (GR) is a vital enzyme for maintaining the redox balance within cells by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). Inhibition of GR can lead to increased oxidative stress, a strategy that can be exploited in cancer therapy. juniperpublishers.comnih.gov A recent study investigated the inhibitory effects of several pyrimidine derivatives on GR. juniperpublishers.comjuniperpublishers.com Notably, 4-amino-2,6-dichloropyrimidine (B161716) demonstrated significant inhibitory activity against GR, with a reported IC50 value of 0.390 µM and a Ki value of 0.979 µM. juniperpublishers.comjuniperpublishers.com The presence of chloro substituents on the pyrimidine ring was found to be important for the inhibitory effect. juniperpublishers.comjuniperpublishers.com This finding is particularly relevant as it directly supports the potential of the 2,4-dichloro substitution pattern in the context of the pyrimido[4,5-d]pyrimidine scaffold for targeting GR.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Glutathione Reductase
| Compound | IC50 (µM) juniperpublishers.comjuniperpublishers.com | Ki (µM) juniperpublishers.comjuniperpublishers.com |
| Pyrimidine | 0.968 | 2.984 |
| 4-amino-2-chloropyrimidine | 0.377 | 1.847 |
| 4-amino-6-chloropyrimidine | 0.374 | 1.269 |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 |
Pyrimidine De Novo and Salvage Pathway Enzyme Interactions (e.g., CAD, UCK, dCK)
The synthesis of pyrimidines in cells occurs through two main pathways: the de novo pathway and the salvage pathway. Key enzymes in these pathways, such as the multifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), uridine-cytidine kinase (UCK), and deoxycytidine kinase (dCK), are potential targets for therapeutic intervention. While direct studies on the interaction of this compound derivatives with these specific enzymes are not yet available in the reviewed literature, the general importance of the pyrimidine scaffold in this context is well-established. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), another key enzyme in the de novo pathway, have been the subject of QSAR studies involving halogenated pyrimidine derivatives. nih.gov The structural similarity of this compound to the natural substrates of these enzymes suggests a potential for interaction, though this remains to be experimentally verified.
Structure-Activity Relationship (SAR) Elucidation for Biological Activity
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the design of more potent and selective drugs. For this compound derivatives, this involves both computational and experimental approaches to determine how different substituents on the core scaffold influence its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. A study on a series of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives explored their antimicrobial activity using QSAR. nih.gov This research demonstrated that various physicochemical parameters of the compounds could be correlated with their biological effects, providing a model for predicting the activity of new derivatives. nih.gov Another QSAR study focused on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.gov This study successfully developed a model to predict the inhibitory activity based on selected molecular descriptors. nih.gov These examples underscore the utility of QSAR in guiding the design of novel this compound derivatives with desired biological activities.
Impact of Substituent Variation on In Vitro Biological Potency
The biological potency of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.gov For the this compound scaffold, the two chlorine atoms are key features that can be replaced with various other functional groups to modulate activity and selectivity.
Research on other pyrimidine-based compounds provides valuable insights into potential SAR trends. For instance, in a series of 2,4,5-trisubstituted pyrimidines, modifications at these positions were shown to be critical for their activity as tubulin polymerization inhibitors. chemrxiv.org Similarly, a study on pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as EGFR inhibitors found that the substituent at the N-3 position played a crucial role in their potency and selectivity. nih.gov Another study on 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones highlighted that varying the substituents at the N-1, N-3, C-5, and C-7 positions allowed for the generation of a structurally diverse library of compounds for biological evaluation. nih.gov
In the context of glutathione reductase inhibition by pyrimidine derivatives, the presence and position of chloro and amino groups were found to significantly influence the inhibitory effect. juniperpublishers.comjuniperpublishers.com Specifically, 4-amino-2,6-dichloropyrimidine was a potent inhibitor, suggesting that the dichloro substitution pattern is favorable for this particular biological target. juniperpublishers.comjuniperpublishers.com These findings collectively suggest that systematic variation of the substituents on the this compound core is a promising strategy for developing compounds with tailored biological activities.
Cellular Mechanism of Action Studies (In Vitro Preclinical Context)
The anticancer potential of pyrimido[4,5-d]pyrimidine derivatives is largely attributed to their ability to interfere with fundamental cellular processes in cancer cells, including cell cycle progression and the induction of programmed cell death, or apoptosis. These mechanisms are often linked to the structural similarity of the pyrimido[4,5-d]pyrimidine core to endogenous purines, allowing these compounds to interact with key cellular targets.
Derivatives of pyrimidine-based scaffolds have been shown to exert their antiproliferative effects by disrupting the normal progression of the cell cycle, a tightly regulated process that governs cell division. By targeting kinases and other regulatory proteins, these compounds can halt cell division at various checkpoints, preventing the proliferation of malignant cells.
Several studies on related pyrimidine-fused heterocyclic systems illustrate this mechanism. For instance, a novel series of pyrazolo[3,4-d]pyrimidine derivatives was found to induce cell cycle arrest at the G0/G1 phase in A549 non-small cell lung cancer cells. rsc.org This arrest was associated with the downregulation of cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27kip1. rsc.org Similarly, a bioactive pyrido[2,3-d]pyrimidine (B1209978) derivative, compound 4 , was shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org
In other cases, cell cycle arrest occurs at different phases. For example, certain 1H-pyrazolo[3,4-d]pyrimidine and pyrimidine-5-carbonitrile derivatives have been reported to arrest the cell cycle at the G2/M phase. nih.gov A different pyrido[2,3-d]pyrimidine derivative, compound 8a , induced arrest at the pre-G1 phase in PC-3 prostate cancer cells. nih.gov Furthermore, studies on aminopyrimidine-2,4-dione derivatives have indicated that the specific phase of arrest can depend on the biological target; inhibition of the protein BRD4 was linked to G0/G1 arrest, whereas inhibition of Polo-like kinase 1 (PLK1) resulted in G2/M phase arrest. nih.gov The inhibition of Topoisomerase IIα by pyrimidine derivatives can also lead to a reduction in the number of cells in the S and G2/M phases. nih.gov
Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer, allowing tumor cells to survive and proliferate indefinitely. A key strategy in cancer chemotherapy is to reactivate these dormant cell death pathways. Pyrimido[4,5-d]pyrimidine derivatives and related compounds have demonstrated significant pro-apoptotic capabilities in preclinical studies.
The induction of apoptosis is a common mechanism of action for these compounds. nih.gov For example, a pyrazolo[3,4-d]pyrimidine derivative, compound 11a , was shown to be a potent inducer of apoptosis in A549 cells at low micromolar concentrations. rsc.org Similarly, a pyrido[2,3-d]pyrimidine derivative, compound 4 , significantly triggered apoptosis in MCF-7 cells. rsc.org Its pro-apoptotic effect was substantial, increasing the total apoptosis rate to over 36% compared to less than 1% in control cells. rsc.org
The molecular mechanisms underlying this apoptosis induction often involve the activation of the caspase cascade, a family of proteases that execute the process of cell death. Studies have shown that EGFR inhibitors with a pyrido[2,3-d]pyrimidin-4(3H)-one core exert their apoptotic effects through the caspase pathway. nih.gov Specifically, compound 8a , a derivative from this class, was found to increase the level of caspase-3, a key executioner caspase, by more than five-fold in PC-3 cells. nih.gov Further investigation into an aminopyrimidine-4-one derivative, compound 7 , which also induces apoptosis, revealed its effect on key regulatory proteins. This compound was found to upregulate the expression of the pro-apoptotic protein BAX and caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also been noted to cause cytotoxic effects through the activation of the mitochondrial apoptotic pathway. mdpi.com
A significant body of research has demonstrated the potent anti-proliferative activity of pyrimido[4,5-d]pyrimidine derivatives across a wide spectrum of human cancer cell lines. The effectiveness of these compounds is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, with lower values indicating higher potency.
For example, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated against a panel of eight cancer cell lines. Within this series, derivatives 7d and 7h were particularly effective against several hematological cancer cell lines, including acute lymphoblastic leukemia (DND-41), acute myeloid leukemia (HL-60), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138). nih.govmdpi.com
In another study, derivatives of pyrimido[5,4-c]quinoline-4-(3H)-one were tested against six human cancer cell lines. Compound 7e from this series emerged as a promising broad-spectrum agent, showing significant activity against cell lines for gastric (MGC-803), lung (GLC-82), breast (MCF-7), and nasopharyngeal (KB, CNE2) cancers. nih.gov
Furthermore, pyrimido[5,4-d]pyrimidine-based compounds have shown activity against various pathogenic organisms, indicating a broad biological potential for this scaffold. For instance, compound 4c was identified as a potent agent against both Trypanosoma brucei, the parasite responsible for sleeping sickness, and Leishmania infantum, which causes leishmaniasis. nih.govnih.gov
The table below summarizes the in vitro anti-proliferative activity of selected pyrimido[4,5-d]pyrimidine derivatives and related structures in various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | Activity (IC₅₀/GI₅₀ in µM) | Reference |
|---|---|---|---|---|
| Pyrimido[5,4-c]quinoline-4-(3H)-one (7e) | KB | Nasopharyngeal Carcinoma | 4.9 | nih.gov |
| Pyrimido[5,4-c]quinoline-4-(3H)-one (7e) | MGC-803 | Gastric Cancer | 4.8 | nih.gov |
| Pyrimido[5,4-c]quinoline-4-(3H)-one (7e) | GLC-82 | Lung Adenocarcinoma | 7.88 | nih.gov |
| Pyrimido[5,4-c]quinoline-4-(3H)-one (7e) | MCF-7 | Breast Adenocarcinoma | 10.1 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (11a) | SNB-75 | CNS Cancer | 1.71 | rsc.org |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 | Breast Adenocarcinoma | 0.57 | rsc.org |
| Pyrido[2,3-d]pyrimidine (4) | HepG2 | Hepatocellular Carcinoma | 1.13 | rsc.org |
| Pyrido[2,3-d]pyrimidine (11) | MCF-7 | Breast Adenocarcinoma | 1.31 | rsc.org |
| Pyrido[2,3-d]pyrimidine (11) | HepG2 | Hepatocellular Carcinoma | 0.99 | rsc.org |
| Pyrimido[5,4-d]pyrimidine (4c) | T. brucei | Protozoan Parasite | 0.94 | nih.gov |
| Pyrimido[5,4-d]pyrimidine (4c) | L. infantum | Protozoan Parasite | 3.13 | nih.gov |
Investigation of Pyrimido[4,5-d]pyrimidine Derivatives as Purine (B94841) Analogues and Mimetics
The biological activity of pyrimido[4,5-d]pyrimidine derivatives is fundamentally linked to their structural relationship with purines. Purines, such as adenine (B156593) and guanine, are essential building blocks for nucleic acids (DNA and RNA) and play central roles in cellular signaling and energy metabolism. The pyrimido[4,5-d]pyrimidine scaffold is a bioisostere of the natural purine ring system, meaning it has a similar size, shape, and electron distribution. mdpi.com
This structural mimicry allows these synthetic compounds to function as purine analogues or mimetics, enabling them to interact with biological targets that normally bind to endogenous purines. mdpi.com These targets often include enzymes like kinases, which have ATP-binding pockets that are specifically adapted to the purine structure of ATP. By competing with ATP, these derivatives can inhibit kinase activity, a mechanism that is central to the anticancer effects of many targeted therapies. mdpi.com
For example, the design of pyrimido[4,5-d]pyrimidine derivatives often draws inspiration from established kinase inhibitors. A notable difference between some pyrimido[4,5-d]pyrimidine derivatives and 4-anilinoquinazolines (another class of kinase inhibitors) is the presence of additional nitrogen atoms in the pyrimidine ring, which can be strategically placed to interact with key amino acid residues in the kinase ATP-binding site. mdpi.com The pyrrolo[2,3-d]pyrimidine core, another purine isostere, has been widely used to develop inhibitors of targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com The development of these compounds as purine mimetics is a key strategy in medicinal chemistry to create potent and selective inhibitors for various therapeutic targets. mdpi.com
Advanced Computational and Structural Biology Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how ligands, such as derivatives of pyrimido[4,5-d]pyrimidine (B13093195), interact with the active sites of protein targets.
Researchers have extensively used molecular docking to investigate pyrimido[4,5-d]pyrimidine analogues as inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, docking studies on 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives identified them as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.gov These studies revealed that the pyrimido[4,5-d]pyrimidine core effectively mimics the adenine (B156593) region of ATP, anchoring the inhibitor in the kinase's ATP-binding pocket. nih.gov Similarly, docking analyses of other derivatives against Dihydrofolate Reductase (DHFR) suggested their potential to inhibit this pathway, with some compounds showing good binding results compared to the standard drug Trimethoprim. sifisheriessciences.com
In studies targeting Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M mutant, molecular docking was used to guide the design of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives. nih.gov Docking simulations predicted that these compounds could fit into the EGFR active site, forming critical hydrogen bonds and hydrophobic interactions, thus explaining their inhibitory activity. nih.gov For other targets like Colony Stimulating Factor 1 Receptor (CSF1R), docking helped elucidate the structure-activity relationships, showing how modifications to the pyrimido[4,5-d]pyrimidine scaffold influence binding affinity. nih.gov The binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Monopolar spindle 1 (Mps1) kinase were also probed, identifying key hydrophobic interactions with the hinge region of the protein. mdpi.com
| Derivative Class | Protein Target | PDB ID | Key Findings | Reference |
|---|---|---|---|---|
| 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | CDK2 | Not Specified | Core mimics adenine of ATP; side chains optimize activity. | nih.gov |
| Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | EGFRL858R/T790M | Not Specified | Guided design to overcome T790M resistance mutation. | nih.gov |
| 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines | CSF1R | Not Specified | Elucidated structure-activity relationships for potent inhibition (IC50 of 3.0 nM). | nih.gov |
| Pyrido[3,4-d]pyrimidine derivatives | Mps1 | Not Specified | Identified stable hydrogen bonds with G605 and K529 and hydrophobic interactions. | mdpi.com |
| Hexahydropyrimido[4,5-d]pyrimidines | RIPK2 | Not Specified | Compound 4a showed significant binding energy (−9.8 kcal/mol). | atmiyauni.ac.in |
Pharmacophore-Based Drug Design Strategies
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing or screening for new molecules with similar activity.
This strategy has been successfully applied to the pyrimido[4,5-d]pyrimidine scaffold. To develop novel CDK2 inhibitors, researchers constructed pharmacophore models to ensure that newly designed compounds would engage with the target in a desired manner. nih.gov By mapping proposed compounds containing the pyrimido[4,5-d]pyrimidine moiety onto these models, scientists could select candidates with high fit values for synthesis, leading to the discovery of potent inhibitors. nih.gov Similarly, for designing new DPP-4 inhibitors based on a pyrimidine-2,4-dione core, a five-point common pharmacophore hypothesis was generated, which can serve as a reliable template for creating a refined chemical library. researchgate.net These models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids, defining the key interaction points within the target's binding site.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For ligand-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies.
MD simulations have been employed to study the stability of pyrimidine-based inhibitors complexed with their targets. In a study of pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, MD simulations were run to validate the docking results. mdpi.com Analysis of the radius of gyration (Rg) showed that the protein's conformation became more compact and stable upon ligand binding. mdpi.com The stability of pyrimidine-2,4-dione derivatives in complex with the DPP-4 enzyme was assessed using 100-nanosecond MD simulations, which highlighted the stability of the ligand-target complexes and provided insights into binding energy. researchgate.net Such simulations are crucial for confirming that an inhibitor remains stably bound in the active site, a prerequisite for sustained biological activity. Binding free energies are often calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on snapshots from the MD trajectory to provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict molecular geometry, vibrational frequencies, charge distribution, and reactivity, providing fundamental insights that complement experimental data.
For pyrimido[4,5-d]pyrimidine derivatives, DFT has been used to optimize the structures of newly designed compounds and calculate their chemical descriptors. researchgate.net These calculations help in understanding the electronic distribution within the molecule, which governs its ability to form non-covalent interactions like hydrogen bonds and π-π stacking with a protein target. In one study, DFT calculations were used to investigate two plausible mechanistic routes for the formation of pyrazolo[3,4-d]pyrimidine-4-amines, determining that one reaction pathway was more energetically favorable than the other. researchgate.net Such studies are vital for understanding not only the synthesis of these compounds but also their intrinsic reactivity and electronic properties that dictate their biological function.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness
Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the chemical structure of a compound to estimate these properties, helping to identify candidates with good drug-like characteristics early in the discovery process.
Numerous studies on pyrimidine (B1678525) and pyrimido[4,5-d]pyrimidine derivatives incorporate in silico ADME predictions. sifisheriessciences.comatmiyauni.ac.innih.govmdpi.com These analyses typically evaluate compliance with Lipinski's Rule of Five, a set of guidelines used to assess the oral bioavailability of a compound. sifisheriessciences.com Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors are calculated. For example, in silico studies on hexahydropyrimido[4,5-d]pyrimidine derivatives showed that promising anticancer candidates passed the criteria for drug-likeness and exhibited fewer toxic properties. atmiyauni.ac.in Online tools like the SwissADME server are frequently used to predict a wide range of properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 enzymes, which is crucial for avoiding drug-drug interactions. mdpi.com
| Compound Class | ADME Prediction Tool | Key Predicted Properties | Reference |
|---|---|---|---|
| Hexahydropyrimido[4,5-d]pyrimidine derivatives | Not Specified | Passed drug-likeness, good ADME, low toxicity. | atmiyauni.ac.in |
| Pyrimidine-5-carbonitrile derivatives | SwissADME | Strong GIT absorption, no BBB permeability, good oral bioavailability. | mdpi.com |
| General Pyrimidine derivatives | Not Specified | Follow Lipinski's Rule of Five, indicating potential as lead compounds. | sifisheriessciences.com |
X-ray Crystallography and Structural Elucidation of Ligand-Target Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule or a molecular complex. It provides unambiguous proof of a compound's structure and definitive insights into how a ligand binds to its protein target.
The crystal structures of kinase domains have been solved by X-ray crystallography, which is fundamental for structure-based drug design efforts involving pyrimido[4,5-d]pyrimidines. nih.gov These structures reveal the precise orientation of inhibitors in the active site and the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that are responsible for binding affinity and selectivity. For example, the structure of a ligand-target complex can confirm that the pyrimidine core is interacting with the hinge region of a kinase, as predicted by docking. Furthermore, single-crystal X-ray analysis is used to confirm the structure of newly synthesized compounds. In a notable example, the solid-state structure of 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine was elucidated, revealing it exists as a monotetrazole tautomer, which provided crucial information about its chemical nature. rsc.org
Chemoinformatics and Virtual Screening Approaches for Novel Pyrimido[4,5-d]pyrimidine Analogue Discovery
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In drug discovery, it is often paired with virtual screening, a technique used to search vast libraries of compounds to identify those most likely to bind to a drug target.
These approaches have been pivotal in identifying novel hits based on the pyrimido[4,5-d]pyrimidine scaffold. Virtual screening techniques were deemed suitable for hit discovery against targets like CDK2, leveraging the known crystal structure of the kinase domain. nih.gov Chemoinformatic analyses are also used to assess the properties and diversity of a library of synthesized compounds. For instance, Tanimoto similarity analysis can be used to measure the structural diversity of a set of pyrimidine-embedded molecules, ensuring broad coverage of chemical space. nih.gov By combining virtual screening with pharmacophore modeling and molecular docking, researchers can efficiently filter large compound databases to prioritize a smaller, more manageable number of candidates for synthesis and biological testing, accelerating the discovery of novel pyrimido[4,5-d]pyrimidine analogues. nih.govatmiyauni.ac.in
Future Perspectives in Pyrimido 4,5 D Pyrimidine Research
Emerging Synthetic Methodologies and Catalyst Development
The development of efficient, environmentally benign, and high-yielding synthetic routes to the pyrimido[4,5-d]pyrimidine (B13093195) core is a primary focus of current research. These advancements are crucial for the accessible production of 2,4-Dichloropyrimido[4,5-d]pyrimidine and its subsequent derivatives.
Modern synthetic strategies are moving away from harsh reaction conditions and low-yield conventional methods. researchgate.net Key emerging methodologies include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net MCRs are being increasingly employed for the construction of the pyrimido[4,5-d]pyrimidine skeleton. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. cdnsciencepub.com A microwave-assisted, solvent-free approach using basic alumina (B75360) as a catalyst has been shown to be effective for the synthesis of 7-substituted 5-aryl-1H-pyrimido[4,5-d]pyrimidine-2,4-diones. cdnsciencepub.com
Green Chemistry Approaches: There is a growing emphasis on the use of sustainable and environmentally friendly methods. This includes the use of greener solvents and catalysts. researchgate.net
A significant area of innovation is the development of novel catalysts that can drive the synthesis of pyrimido[4,5-d]pyrimidines with high efficiency and selectivity.
| Catalyst Type | Example | Application | Key Advantages |
| Ionic Liquid | [C4(DABCO-SO3H)2].4ClO4 | One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives. oiccpress.com | Short reaction times, high yields, easy work-up, and reusability. oiccpress.com |
| Metal-Organic Framework (MOF) | Zn(BDC)-MOF | Ultrasound-assisted, solvent-free synthesis of pyrimido[4,5-d]pyrimidine derivatives. tandfonline.com | High yields, short reaction times, thermal and chemical stability, and recyclability. tandfonline.com |
| Deep Eutectic Solvent (DES) | MTPPBr-PHTH-DES | Solvent-free synthesis of pyrimido[4,5-d]pyrimidines. nih.gov | Low temperature, high efficiency, green conditions, and easy recycling. nih.gov |
| Mineral Support | Basic Alumina | Microwave-assisted, solvent-free synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones. cdnsciencepub.com | Rate enhancement, high yields, and elimination of solvent. cdnsciencepub.com |
These advanced synthetic and catalytic approaches will undoubtedly facilitate the production of this compound and a wider range of its derivatives, paving the way for more extensive exploration of their properties.
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrimido[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. benthamdirect.comnih.gov The ability to readily modify the core structure, often starting from this compound, allows for the fine-tuning of activity against various biological targets.
Future research will likely focus on exploring the potential of pyrimido[4,5-d]pyrimidine derivatives in several key therapeutic areas:
Oncology: A significant body of research has focused on the anticancer properties of this class of compounds. They have been investigated as inhibitors of various kinases involved in cancer progression, including:
Cyclin-Dependent Kinases (CDKs): Derivatives have been designed as potent and selective CDK2 inhibitors, showing promise as anti-tumor agents. nih.gov
Epidermal Growth Factor Receptor (EGFR): Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones have been developed as third-generation EGFR inhibitors to overcome resistance mutations in non-small cell lung cancer. nih.gov
Infectious Diseases: The pyrimido[4,5-d]pyrimidine nucleus is a promising framework for the development of novel anti-infective agents.
Antiviral: Derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting their potential as antiviral agents. nih.govmdpi.com
Antiparasitic: Novel pyrimido[5,4-d]pyrimidine-based compounds have been identified as a new class of antitrypanosomal and antileishmanial agents, addressing a critical need for new treatments for neglected tropical diseases. nih.gov
Neurodegenerative Diseases: Recent studies have explored the neuroprotective potential of pyrimido[4,5-d]pyrimidine derivatives.
Alzheimer's Disease: Newly synthesized N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated potent neuroprotective and antioxidant properties, as well as the ability to inhibit Aβ1–42 self-aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com
Other Therapeutic Areas: The versatility of the pyrimido[4,5-d]pyrimidine scaffold extends to other potential applications, including anti-inflammatory, diuretic, and antifolate activities. benthamdirect.comnih.gov
The following table summarizes some of the key biological targets and therapeutic areas being explored for pyrimido[4,5-d]pyrimidine derivatives.
| Therapeutic Area | Biological Target | Example Compound Class | Reference |
| Oncology | CDK2 | 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines | nih.gov |
| EGFR (L858R/T790M) | pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | nih.gov | |
| Infectious Diseases | Human Coronavirus 229E | 4,7-disubstituted pyrimido[4,5-d]pyrimidines | nih.govmdpi.com |
| Trypanosoma brucei & Leishmania infantum | pyrimido[5,4-d]pyrimidines | nih.gov | |
| Neurodegenerative Diseases | Aβ1–42 aggregation | N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |
Advanced Computational Modeling Integration for Rational Design
The integration of advanced computational modeling has become an indispensable tool in modern drug discovery, and the field of pyrimido[4,5-d]pyrimidine research is no exception. These in silico methods facilitate the rational design of novel derivatives with enhanced potency and selectivity, thereby accelerating the development process and reducing costs.
Future research will increasingly rely on a variety of computational techniques:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand the binding modes of pyrimido[4,5-d]pyrimidine derivatives to their biological targets, such as kinases and other enzymes. nih.gov For instance, docking studies have been instrumental in designing pyrimido[4,5-d]pyrimidine-based CDK2 inhibitors that mimic the binding of ATP. nih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. Pharmacophore models have been successfully used to guide the design of new pyrimido[4,5-d]pyrimidine derivatives with improved inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.
ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com This early assessment of a compound's pharmacokinetic profile is crucial for identifying molecules with a higher probability of success in clinical development. For example, software like DataWarrior has been used to predict the physicochemical properties of novel neuroprotective pyrimido[4,5-d]pyrimidines. mdpi.com
The synergy between computational modeling and synthetic chemistry will continue to be a driving force in the design of the next generation of pyrimido[4,5-d]pyrimidine-based therapeutics.
Development of Pyrimido[4,5-d]pyrimidine as Chemical Biology Tools and Probes
Beyond their therapeutic potential, pyrimido[4,5-d]pyrimidine derivatives are poised to become valuable tools for chemical biology research. Their ability to specifically interact with biological targets can be harnessed to create molecular probes for studying complex cellular processes.
Future directions in this area may include:
Fluorescent Probes: By attaching a fluorescent reporter group to a pyrimido[4,5-d]pyrimidine scaffold that targets a specific protein, researchers can visualize the localization and dynamics of that protein within living cells.
Affinity-Based Probes: Immobilizing a pyrimido[4,5-d]pyrimidine derivative on a solid support can be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.
Target Deconvolution: For compounds with a desired phenotypic effect but an unknown mechanism of action, pyrimido[4,5-d]pyrimidine-based probes can be used to identify their molecular targets.
While the development of pyrimido[4,5-d]pyrimidines as chemical biology tools is still an emerging area, the inherent "drug-like" properties and synthetic tractability of this scaffold make it an attractive platform for the creation of sophisticated molecular probes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dichloropyrimido[4,5-d]pyrimidine and its derivatives?
- Methodological Answer : The synthesis often involves multicomponent reactions (MCRs) or chlorination of precursor compounds. For example:
- Multicomponent Reactions : Barbituric acid, urea/thiourea, and aryl aldehydes react under microwave irradiation or refluxing conditions to form tetrahydropyrimido[4,5-d]pyrimidine intermediates. Subsequent chlorination with POCl₃ introduces dichloro substituents .
- Chlorination Steps : Pyrimidine-2,4(1H,3H)-dione derivatives are treated with excess POCl₃ and dimethylaniline at 105–110°C to achieve dichlorination .
- Data Table :
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted MCR | 80°C, 20 min, MW irradiation | 85–92 | |
| Conventional reflux | Methanol, 12 h | 70–78 | |
| POCl₃ chlorination | 105°C, 4 h | 90–95 |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction : Confirms crystal structure and ring puckering (e.g., twist-boat conformation in tetrahydropyrimido[4,5-d]pyrimidine derivatives) .
- NMR and Mass Spectrometry : Identifies substituent patterns and fragmentation pathways (e.g., progressive loss of pendant groups during MS analysis) .
- UV-Vis Spectroscopy : Monitors reaction progress in multicomponent syntheses .
Q. What are the primary biological targets of pyrimido[4,5-d]pyrimidine derivatives?
- Methodological Answer : These compounds exhibit activity against:
- Enzymes : Dihydrofolate reductase (DHFR) inhibition, with IC₅₀ values in the nanomolar range .
- Receptors : EGFR (epidermal growth factor receptor) mutants, particularly L858R/T790M in non-small cell lung cancer .
- Microbial Targets : Antimicrobial activity against Pseudomonas aeruginosa and Fusarium oxysporum at 600–1000 ppm concentrations .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in biological activity data for pyrimido[4,5-d]pyrimidine derivatives?
- Methodological Answer : Spatial conformation significantly impacts receptor binding. For example:
- Solid-State vs. Solution Conformation : NMR and X-ray studies reveal that axial substituent orientation minimizes steric hindrance, enhancing binding to presynaptic α-receptors .
- Case Study : Derivatives with twist-boat ring conformations show 10-fold higher EGFR inhibition compared to chair conformers due to improved hydrophobic interactions .
Q. What strategies optimize the synthesis of this compound for high-throughput screening?
- Methodological Answer :
- Green Chemistry : Use water or diisopropylethylammonium acetate (DIPEAc) as solvents to improve atom economy and reduce waste .
- Catalysis : Ceric ammonium nitrate (CAN) accelerates Biginelli-type reactions, achieving >90% yields in one-pot syntheses .
- Microwave Assistance : Reduces reaction time from 12 h to 20 min while maintaining yield .
Q. How can pyrimido[4,5-d]pyrimidine derivatives be engineered to overcome EGFR T790M resistance mutations?
- Methodological Answer :
- Structure-Based Design : Introduce bulky substituents (e.g., 4-methylphenyl) at position 7 to bypass steric clashes caused by the T790M mutation .
- Covalent Inhibitors : Incorporate electrophilic warheads (e.g., acrylamide) at the C5 position to form irreversible bonds with cysteine residues in EGFR .
- Data Table :
| Derivative | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Compound 12a | 320 | 18 | 17.8 |
| Covalent inhibitor 9b | 450 | 25 | 18.0 |
Handling Data Contradictions
Q. Why do different studies report varying antimicrobial activities for structurally similar pyrimido[4,5-d]pyrimidine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at position 2 enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., OMe) favor antifungal activity .
- Assay Variability : Differences in microbial strains, inoculum size, or solvent (DMSO vs. ethanol) can alter observed MIC values. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
